molecular formula C13H18O3S B1324131 Ethyl 7-oxo-7-(3-thienyl)heptanoate CAS No. 898771-76-1

Ethyl 7-oxo-7-(3-thienyl)heptanoate

Cat. No. B1324131
M. Wt: 254.35 g/mol
InChI Key: QRDXXUNUTYBNSM-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-(3-thienyl)heptanoate is a chemical compound with the molecular formula C13H18O3S . It is an ester and contains a thiophene ring .


Molecular Structure Analysis

The molecule contains a total of 35 bonds, including 17 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aromatic), and 1 Thiophene(s) .


Physical And Chemical Properties Analysis

Ethyl 7-oxo-7-(3-thienyl)heptanoate has a molecular weight of 254.345 Da . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Synthesis of Basic Skeletons in Penicillin-Type β-Lactams

Ethyl 7-oxo-7-(3-thienyl)heptanoate is a precursor in synthesizing 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillins. This synthesis is achieved in a few steps from ethyl propiolate, with the key step involving the formation of the β-lactam ring of thiazolidine-2-acetic acid using Mukaiyama-Ohno’s method (Chiba et al., 1985).

Generation of Photochemical Reaction Products

Ethyl 7-oxo-7-(3-thienyl)heptanoate, under photochemical reactions in various alcohols, produces ω-alkoxycarbonyl esters. These reactions are part of broader studies on photochemical reactions of various 2-(alkoxycarbonyl)-cycloalkanones, illustrating the compound's utility in creating diverse photochemically-derived products (Tokuda et al., 1978).

Catalytic Ketonization Processes

In catalytic ketonization studies, ethyl 7-oxo-7-(3-thienyl)heptanoate demonstrates its potential as a substrate. Research using various alkyl esters of heptanoic acid has shown the compound's reactivity and its role in the production of compounds like 7-tridecanone (Gliński et al., 2005).

Bioreduction for Pharmaceutical Synthesis

Ethyl 7-oxo-7-(3-thienyl)heptanoate is used in the bioreduction process to produce key intermediates for pharmaceuticals like the antidepressant drug duloxetine. Its conversion into enantiopure products showcases its applicability in pharmaceutical synthesis (Ren et al., 2019).

properties

IUPAC Name

ethyl 7-oxo-7-thiophen-3-ylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S/c1-2-16-13(15)7-5-3-4-6-12(14)11-8-9-17-10-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDXXUNUTYBNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641868
Record name Ethyl 7-oxo-7-(thiophen-3-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxo-7-(3-thienyl)heptanoate

CAS RN

898771-76-1
Record name Ethyl 7-oxo-7-(thiophen-3-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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